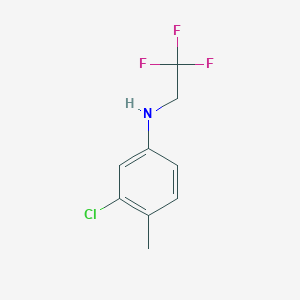
3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9ClF3N It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position, a methyl group at the 4-position, and an N-(2,2,2-trifluoroethyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-chloro-4-methylaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a catalyst, such as iron porphyrin, and under specific conditions to ensure high yield and purity . The process involves a cascade diazotization/N-trifluoroethylation reaction, which is conducted in an aqueous solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Addition: The trifluoroethyl group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom, while oxidation reactions may produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-2-methylaniline
- 4-chloro-3-(trifluoromethyl)aniline
- 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Uniqueness
3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both chlorine and trifluoroethyl groups, which impart distinct chemical and physical properties. The trifluoroethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C9H9ClF3N |
|---|---|
Molekulargewicht |
223.62 g/mol |
IUPAC-Name |
3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9ClF3N/c1-6-2-3-7(4-8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI-Schlüssel |
HGVGSPLHXRNSRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NCC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


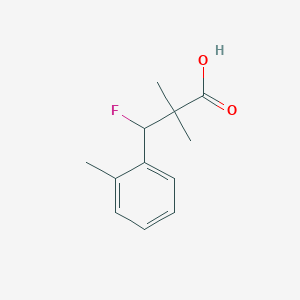
![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
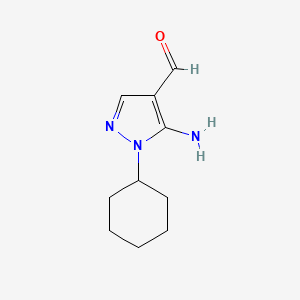
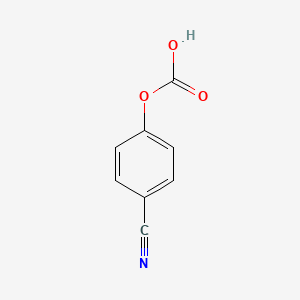
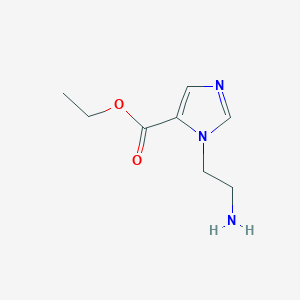
![(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13076101.png)
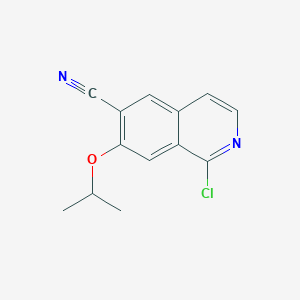
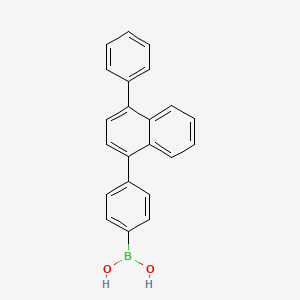
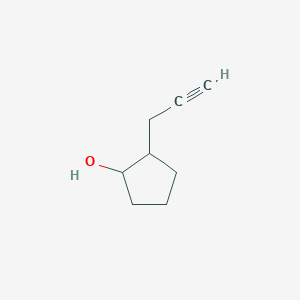
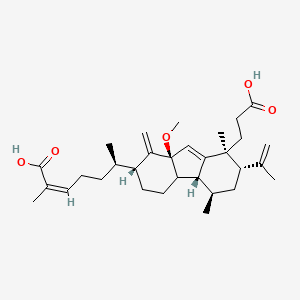
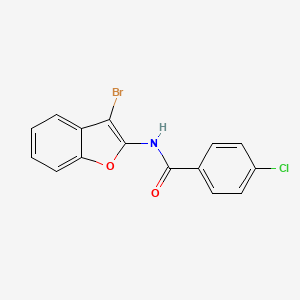

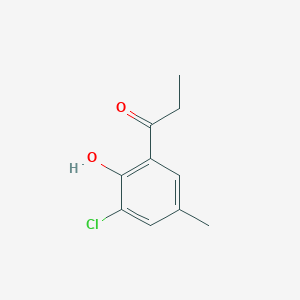
![Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B13076158.png)
